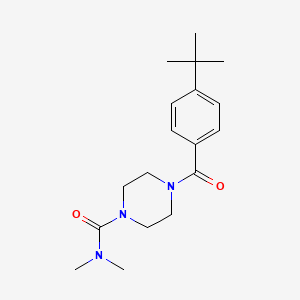
N-Butyl-6-fluoroquinazoline-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Butyl-6-fluoroquinazoline-4-amine is a chemical compound with the molecular formula C12H14FN3. It belongs to the quinazoline family, which is known for its diverse biological activities. This compound is characterized by the presence of a butyl group, a fluorine atom, and an amine group attached to the quinazoline core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-6-fluoroquinazoline-4-amine typically involves the reaction of 6-fluoroquinazoline-4-amine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and product separation further enhances the efficiency of the process .
化学反応の分析
Types of Reactions
N-Butyl-6-fluoroquinazoline-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding quinazolinone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted quinazoline derivatives.
科学的研究の応用
N-Butyl-6-fluoroquinazoline-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and receptor antagonist.
Medicine: Investigated for its anticonvulsant and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of N-Butyl-6-fluoroquinazoline-4-amine involves its interaction with specific molecular targets. It binds to the GABA-A receptor, enhancing the inhibitory effects of GABA neurotransmission. This leads to a reduction in neuronal excitability, which is beneficial in the treatment of conditions like epilepsy . The compound also inhibits certain enzymes, contributing to its anticancer activity by interfering with cell proliferation pathways .
類似化合物との比較
Similar Compounds
6-Fluoroquinazoline-4-amine: Lacks the butyl group, resulting in different biological activity.
N-Butyl-quinazoline-4-amine: Lacks the fluorine atom, affecting its interaction with molecular targets.
N-Butyl-6-chloroquinazoline-4-amine: Chlorine atom instead of fluorine, leading to variations in chemical reactivity and biological effects.
Uniqueness
N-Butyl-6-fluoroquinazoline-4-amine is unique due to the combined presence of the butyl group, fluorine atom, and amine group. This combination enhances its binding affinity to the GABA-A receptor and its potential as an anticonvulsant and anticancer agent .
特性
IUPAC Name |
N-butyl-6-fluoroquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-2-3-6-14-12-10-7-9(13)4-5-11(10)15-8-16-12/h4-5,7-8H,2-3,6H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSKGZRMUQGMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=NC2=C1C=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![8-bromo-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B7851738.png)


![N-[3-[(6-bromoquinazolin-4-yl)amino]propyl]formamide](/img/structure/B7851758.png)
![2-[(6-Bromoquinazolin-4-yl)amino]butan-1-ol](/img/structure/B7851761.png)
![6-fluoro-N-[(2-fluorophenyl)methyl]quinazolin-4-amine](/img/structure/B7851773.png)
![N-[(2-chlorophenyl)methyl]-6-fluoroquinazolin-4-amine](/img/structure/B7851781.png)
